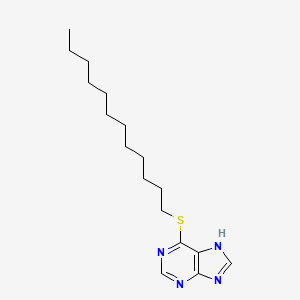
6-dodecylsulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecylsulfanyl-7H-purine is a purine derivative characterized by the presence of a dodecylsulfanyl group at the 6-position of the purine ring Purine derivatives are known for their significant roles in biological systems, including their involvement in nucleic acids and various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-dodecylsulfanyl-7H-purine typically involves the alkylation of 6-mercaptopurine with dodecyl bromide. The reaction is carried out under basic conditions, often using potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiol group of 6-mercaptopurine attacks the alkyl halide, resulting in the formation of the dodecylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Dodecylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions, although this is less common.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Dodecylsulfanyl-7H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, as well as enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as surfactants or catalysts.
Wirkmechanismus
The mechanism of action of 6-dodecylsulfanyl-7H-purine involves its interaction with various molecular targets. As a purine derivative, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This can lead to the inhibition of DNA and RNA polymerases, ultimately affecting cell proliferation. Additionally, it may inhibit specific enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the accumulation of toxic metabolites and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A well-known antimetabolite used in the treatment of leukemia. It shares the purine core structure but lacks the dodecylsulfanyl group.
6-Thioguanine: Another purine analog used in chemotherapy, similar to 6-mercaptopurine but with a thiol group at the 6-position.
8-Dodecylsulfanyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione: A related compound with a similar dodecylsulfanyl group but different substitution on the purine ring.
Uniqueness
6-Dodecylsulfanyl-7H-purine is unique due to the presence of the long dodecylsulfanyl chain, which can impart distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This structural feature can influence its biological activity and make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5441-35-0 |
|---|---|
Molekularformel |
C17H28N4S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
6-dodecylsulfanyl-7H-purine |
InChI |
InChI=1S/C17H28N4S/c1-2-3-4-5-6-7-8-9-10-11-12-22-17-15-16(19-13-18-15)20-14-21-17/h13-14H,2-12H2,1H3,(H,18,19,20,21) |
InChI-Schlüssel |
AFJZYUIPQLCQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


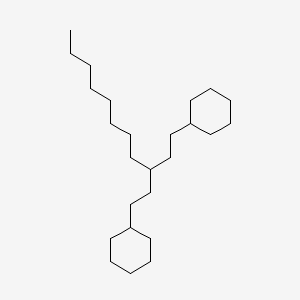
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
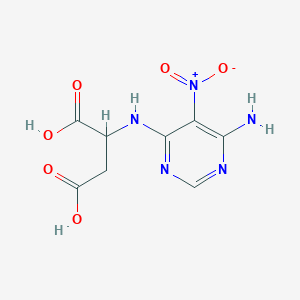
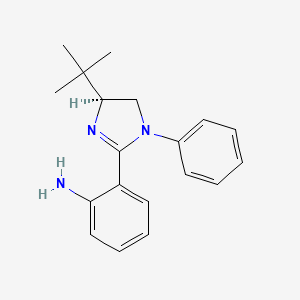
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
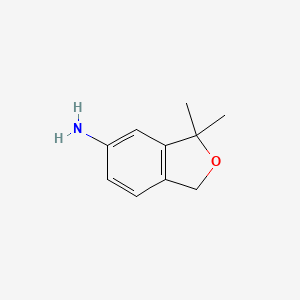
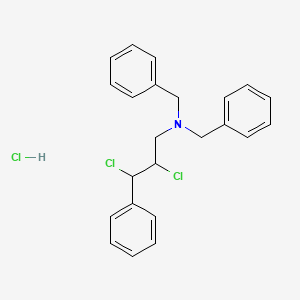
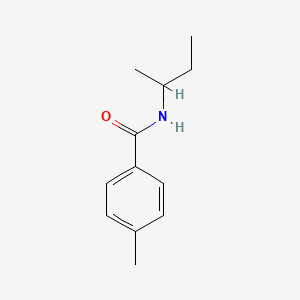
![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)

![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
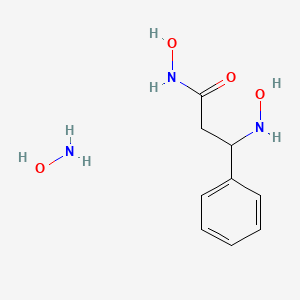
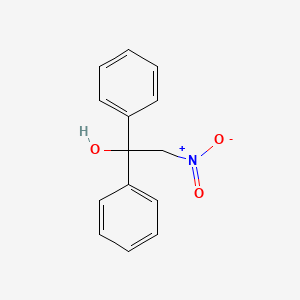
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)
